1-[(3-Carboxy-4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid 1-[(3-Carboxy-4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9225811
InChI: InChI=1S/C14H17NO6S/c1-9-2-3-11(8-12(9)14(18)19)22(20,21)15-6-4-10(5-7-15)13(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17)(H,18,19)
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)C(=O)O
Molecular Formula: C14H17NO6S
Molecular Weight: 327.35 g/mol

1-[(3-Carboxy-4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC9225811

Molecular Formula: C14H17NO6S

Molecular Weight: 327.35 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Carboxy-4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid -

Specification

Molecular Formula C14H17NO6S
Molecular Weight 327.35 g/mol
IUPAC Name 1-(3-carboxy-4-methylphenyl)sulfonylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C14H17NO6S/c1-9-2-3-11(8-12(9)14(18)19)22(20,21)15-6-4-10(5-7-15)13(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17)(H,18,19)
Standard InChI Key QMQPEJUURFYMPP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)C(=O)O
Canonical SMILES CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)C(=O)O

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-[(3-Carboxy-4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid is C₁₄H₁₇NO₆S, with a molecular weight of 327.35 g/mol. The sulfonyl group bridges the piperidine nitrogen and the aromatic ring, while the carboxylic acid groups at positions 3 (on the phenyl ring) and 4 (on the piperidine) contribute to its polarity and potential for hydrogen bonding. Key structural analogs, such as 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid (CAS 147636-36-0), exhibit melting points of 167–169°C , suggesting similar thermal stability for the target compound.

Table 1: Comparative Molecular Properties of Analogous Compounds

Property1-[(3-Carboxy-4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid (Inferred)1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid 1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid
Molecular FormulaC₁₄H₁₇NO₆SC₁₃H₁₇NO₄SC₁₄H₁₉NO₅S
Molecular Weight (g/mol)327.35283.34313.37
Melting Point (°C)160–165 (estimated)167–169Not reported
pKa (Predicted)4.2 (carboxylic acid), 1.5 (sulfonamide)4.38Not reported

Synthesis and Chemical Reactivity

The synthesis of sulfonamide-piperidine derivatives typically involves sulfonylation of a piperidine precursor. For example, 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid is synthesized via reaction of 4-methylbenzenesulfonyl chloride with piperidine-4-carboxylic acid under basic conditions . Applying this methodology, the target compound could be synthesized through the following hypothetical pathway:

  • Sulfonylation Reaction:

    • Reactants: 3-Carboxy-4-methylbenzenesulfonyl chloride and piperidine-4-carboxylic acid.

    • Conditions: Dichloromethane, triethylamine (base), room temperature.

    • Mechanism: Nucleophilic substitution at the sulfonyl chloride group, forming the sulfonamide bond.

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsYield (Estimated)
1SulfonylationEt₃N, CH₂Cl₂, 25°C, 12h60–70%
2PurificationRecrystallization (EtOH/H₂O)85–90%

Physicochemical Properties

The compound’s solubility profile is influenced by its ionizable carboxylic acid groups. Predicted solubility in water is low (~0.1 mg/mL) but higher in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The logP (octanol-water partition coefficient) is estimated at 1.2, indicating moderate lipophilicity. Spectroscopic data for analogs suggest characteristic infrared (IR) peaks for sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .

Target ClassPotential ActivityRationale
MetalloproteasesInhibition (IC₅₀ ~10–50 μM)Chelation of zinc ions via carboxylates
G Protein-Coupled ReceptorsAntagonist/AgonistStructural mimicry of endogenous ligands
Bacterial EnzymesAntimicrobialSulfonamide-mediated disruption

Future Research Directions

  • Synthetic Optimization: Development of high-yield, scalable synthesis routes.

  • Structure-Activity Relationships (SAR): Systematic modification of the phenyl and piperidine substituents to enhance potency and selectivity.

  • In Silico Modeling: Molecular docking studies to predict target engagement and off-target risks.

  • In Vivo Studies: Pharmacokinetic and toxicity profiling in rodent models.

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